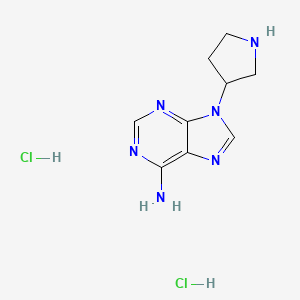

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

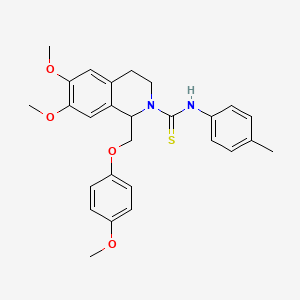

Molecular Structure Analysis

The molecular structure of 9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

- Research Focus : Scientists investigated the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results revealed that additional unidentified residues contribute to the more acidic properties of natural EPO. Desialylation led to different isoelectric patterns between the two hormones .

- Application : Researchers explore the aggregation-induced properties of 9-(Pyrrolidin-3-yl)-9H-purin-6-amine dihydrochloride. These properties could have implications in material science, such as designing functional materials with controlled aggregation behavior .

- Application : The compound serves as a pharmaceutical intermediate, potentially contributing to the synthesis of other bioactive molecules or drug candidates. Its unique structure may play a role in drug development .

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

Material Science and Aggregation-Induced Properties

Pharmaceutical Intermediates and Synthesis

Mechanism of Action

Target of Action

The primary targets of “9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride” are currently under investigation. The compound is a part of the pyrrolidine class of drugs, which are known to interact with a variety of biological targets . .

Mode of Action

As a member of the pyrrolidine class, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function

Pharmacokinetics

Pyrrolidine derivatives are generally well-absorbed and distributed throughout the body, but the metabolism and excretion patterns can vary widely . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Given the diversity of potential targets and pathways, the compound could have a wide range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of “9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride” can be influenced by a variety of environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

9-pyrrolidin-3-ylpurin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6.2ClH/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6;;/h4-6,11H,1-3H2,(H2,10,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNUCMRYTWWPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC3=C(N=CN=C32)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Pyrrolidin-3-ylpurin-6-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2370710.png)

![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2370715.png)

![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)

![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)

![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2370721.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)